

# A Technical Guide to 2,3-Dibromosuccinic Acid: Discovery, History, and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,3-Dibromosuccinic acid**

Cat. No.: **B146549**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of **2,3-dibromosuccinic acid**. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. The guide details the key scientific milestones, explores the compound's stereochemistry, and presents detailed experimental protocols for its preparation.

## Historical Overview

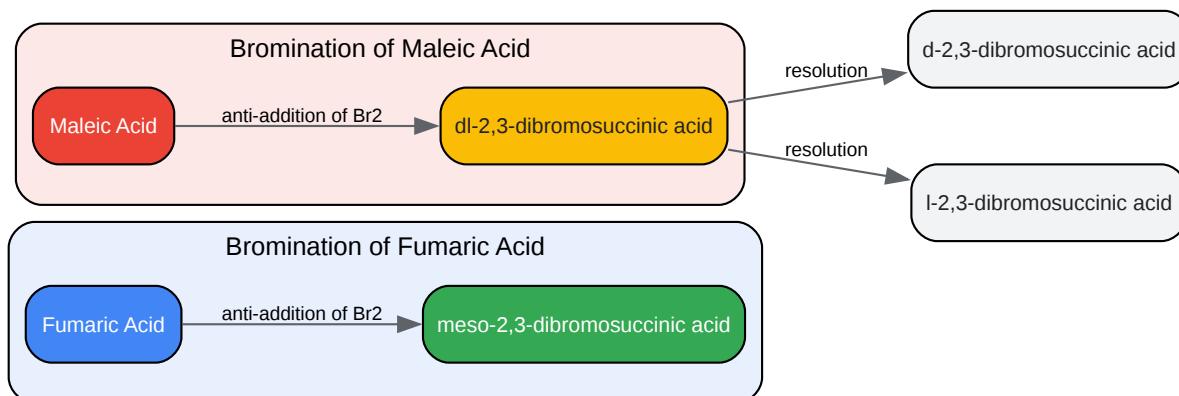
The study of **2,3-dibromosuccinic acid** is intrinsically linked to the development of stereochemistry. Its discovery and the subsequent investigation of its isomers played a crucial role in understanding the three-dimensional arrangement of atoms in molecules.

The initial synthesis of **2,3-dibromosuccinic acid** can be traced back to the 19th century. One of the earliest methods involved the direct bromination of succinic acid. In a procedure described in *Systematic Organic Chemistry* (1937), succinic acid, bromine, and water were heated in a sealed tube at 170°C for six hours to yield the product.<sup>[1]</sup>

Subsequent research focused on the addition of bromine to unsaturated dicarboxylic acids. The bromination of fumaric acid and maleic acid proved to be a more efficient and stereochemically significant route. It was established that the bromination of fumaric acid yields the meso-form of **2,3-dibromosuccinic acid**, while the bromination of maleic acid results in the racemic mixture of the optically active forms (dl-form).<sup>[2][3]</sup>

Several notable chemists contributed to the early understanding and synthesis of this compound. These include:

- Gorodetzky and Hell (1888): Reported the use of red phosphorus and bromine for the synthesis.[\[4\]](#)
- Michael (1895): Investigated the use of acetic acid as a solvent for the bromination of fumaric acid.[\[4\]](#)
- McKenzie (1912): Successfully resolved the dl-form of **2,3-dibromosuccinic acid** into its optically active enantiomers.[\[5\]](#)[\[6\]](#)


A significant advancement in the practical synthesis of the meso-form was documented in *Organic Syntheses* in 1943, detailing a procedure involving the bromination of fumaric acid in boiling water.[\[4\]](#) This method, with variations, has remained a foundational technique for the laboratory-scale preparation of meso-**2,3-dibromosuccinic acid**.

## Stereochemistry of 2,3-Dibromosuccinic Acid

**2,3-Dibromosuccinic acid** possesses two chiral centers at the C2 and C3 positions. This gives rise to three stereoisomers: a pair of enantiomers (d- and l-forms, which exist as a racemic mixture, the dl-form) and an achiral meso-form.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Meso-2,3-dibromosuccinic acid** (erythro-form): This isomer has a plane of symmetry and is, therefore, optically inactive. It is produced from the anti-addition of bromine to fumaric acid (a trans-alkene).
- **dl-2,3-Dibromosuccinic acid** (threo-form): This is a racemic mixture of the two enantiomers, **(2R,3R)-2,3-dibromosuccinic acid** and **(2S,3S)-2,3-dibromosuccinic acid**. It is formed from the anti-addition of bromine to maleic acid (a cis-alkene). The enantiomers rotate plane-polarized light in equal and opposite directions.

The stereochemical relationship between the starting materials and products is a classic example of stereospecific reactions in organic chemistry.

[Click to download full resolution via product page](#)

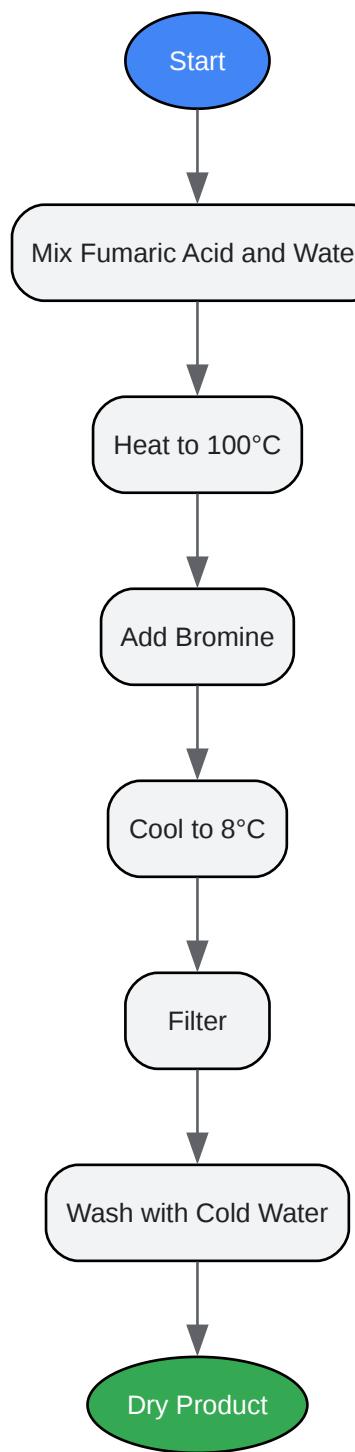
Caption: Stereochemical pathways to **2,3-dibromosuccinic acid** isomers.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of **2,3-dibromosuccinic acid**.

### Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid (Organic Syntheses Method)

This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p. 177 (1943).[\[4\]](#)


#### Materials:

- Fumaric acid: 50 g
- Water: 100 g
- Bromine: 69 g (with an additional 2 g)

#### Procedure:

- In a suitable reaction vessel equipped with a stirrer and a reflux condenser, add 50 g of fumaric acid and 100 g of water.

- Stir the mixture vigorously and heat to 100°C.
- Slowly add 69 g of bromine to the boiling suspension. Control the rate of addition to maintain a steady reflux.
- After the initial addition, add an extra 2 g of bromine to ensure the reaction goes to completion.
- Cool the reaction mixture to 8°C with continuous stirring for 40 minutes.
- Collect the precipitated product by filtration.
- Wash the product with 25 g of cold water.
- Dry the resulting meso-**2,3-dibromosuccinic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of meso-**2,3-dibromosuccinic acid**.

## Industrial Production of meso-2,3-Dibromosuccinic Acid

This method is based on a patent for a more industrially scalable process.[\[2\]](#)

#### Materials:

- Fumaric acid or maleic acid
- Aqueous hydrobromic acid (10-48% by weight)
- Bromine

#### Procedure:

- Suspend fumaric acid, maleic acid, or a mixture thereof in an aqueous solution of hydrobromic acid.
- Heat the suspension to a temperature between 50°C and 90°C.
- Introduce bromine into the hot suspension, maintaining a molar ratio of acid to bromine between 1:1 and 1:1.1.
- After the addition of bromine is complete, cool the reaction mixture to precipitate the **meso-2,3-dibromosuccinic acid**.
- Isolate the product by filtration and wash with water to remove any residual hydrobromic acid.

## Quantitative Data

The following tables summarize the key quantitative data for the different isomers of **2,3-dibromosuccinic acid** and the yields of various synthetic methods.

Table 1: Physical Properties of **2,3-Dibromosuccinic Acid** Isomers

| Isomer    | Common Name                      | Melting Point (°C)         |
|-----------|----------------------------------|----------------------------|
| meso-form | erythro-2,3-Dibromosuccinic acid | 255-256 (decomposes)[5][6] |
| dl-form   | threo-2,3-Dibromosuccinic acid   | 167[3][5][6]               |
| d-form    | (+)-2,3-Dibromosuccinic acid     | 157-158[6]                 |
| l-form    | (-)-2,3-Dibromosuccinic acid     | 157-158 (decomposes)[6]    |

Table 2: Synthesis Yields of **2,3-Dibromosuccinic Acid**

| Method                                            | Starting Material      | Product   | Yield (%) | Reference |
|---------------------------------------------------|------------------------|-----------|-----------|-----------|
| Organic Syntheses (1943)                          | Fumaric Acid           | meso-form | Up to 80% | [4]       |
| Industrial Method (Patent)                        | Fumaric or Maleic Acid | meso-form | 90-98%    | [3]       |
| HBr/H <sub>2</sub> O <sub>2</sub> Method (Patent) | Fumaric Acid           | meso-form | 95.2%     | [4]       |
| Bromination in Water (Japanese Patent)            | Fumaric Acid           | meso-form | 74.2%     | [9]       |
| Bromination in Water (Japanese Patent)            | Fumaric Acid           | meso-form | 61.3%     | [9]       |
| Bromination in Water (Japanese Patent)            | Fumaric Acid           | meso-form | 72.1%     | [9]       |

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Solved Organic Chemistry I Lab Experiment 9-Synthesis of | Chegg.com [chegg.com]
- 2. prepchem.com [prepchem.com]
- 3. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 4. CN105001074A - Method for preparing 2,3-dibromo-succinic acid - Google Patents [patents.google.com]
- 5. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GB1078044A - A method for producing the meso-form of 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 8. How many optically active isomers of `2,3-`dibromosuccinic acid are there? [allen.in]
- 9. JP2002179612A - Method for producing 2,3-dibromosuccinic acids - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to 2,3-Dibromosuccinic Acid: Discovery, History, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146549#discovery-and-history-of-2-3-dibromosuccinic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)